molecular formula C6H18O3Si2 B101918 Tetramethyl-1,3-dimethoxydisiloxane CAS No. 18187-24-1

Tetramethyl-1,3-dimethoxydisiloxane

Cat. No.: B101918
CAS No.: 18187-24-1
M. Wt: 194.38 g/mol
InChI Key: XKINWJBZPLWKCW-UHFFFAOYSA-N
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Description

Tetramethyl-1,3-dimethoxydisiloxane is an organosilicon compound with the molecular formula C6H18O3Si2. It is characterized by the presence of two silicon atoms bonded to methyl and methoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Safety and Hazards

Tetramethyl-1,3-dimethoxydisiloxane is classified as a flammable liquid and vapor. It can cause serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

As for future directions, Tetramethyl-1,3-dimethoxydisiloxane is primarily used for research and development purposes . Its potential applications in new areas of research could be explored further.

Mechanism of Action

C6H18O3Si2C_6H_{18}O_3Si_2C6​H18​O3​Si2​

. It is a member of the organosilane ester family . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

As an organosilane ester, it may interact with various biological molecules, potentially modifying their properties or functions .

Mode of Action

As an organosilane, it may undergo hydrolysis in the presence of water, leading to the formation of silanols . These silanols can further react with other compounds, potentially leading to various downstream effects.

Pharmacokinetics

Its hydrolytic sensitivity suggests that it may react slowly with moisture/water , which could impact its bioavailability and pharmacokinetics.

Result of Action

As an organosilane, it may interact with various biological molecules, potentially modifying their properties or functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetramethyl-1,3-dimethoxydisiloxane. For instance, its hydrolytic sensitivity suggests that the presence of moisture or water could influence its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl-1,3-dimethoxydisiloxane can be synthesized through the hydrosilylation of alkenes and alkynes. This process involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, typically catalyzed by platinum or other transition metals . Another method involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl-1,3-dimethoxydisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrosilylation: Catalysts such as platinum or palladium are commonly used.

    Reduction: Metal hydrides like lithium aluminum hydride.

    Substitution: Water or aqueous solutions.

Major Products:

    Hydrosilylation: Formation of siloxane derivatives.

    Reduction: Amines from carboxamides.

    Substitution: Silanols and silanediols.

Comparison with Similar Compounds

Uniqueness: Tetramethyl-1,3-dimethoxydisiloxane is unique due to its methoxy groups, which impart different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific hydrosilylation and reduction reactions where methoxy functionality is desired .

Properties

IUPAC Name

methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINWJBZPLWKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334053
Record name TETRAMETHYL-1,3-DIMETHOXYDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18187-24-1
Record name TETRAMETHYL-1,3-DIMETHOXYDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethoxytetramethyldisiloxane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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